molecular formula C9H8O4 B160342 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 4442-54-0

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No. B160342
CAS RN: 4442-54-0
M. Wt: 180.16 g/mol
InChI Key: JWZQJTGQFHIRFQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound with the molecular formula C9H8O4 . It is a derivative of 1,4-benzodioxine, a type of organic compound that contains a benzene ring fused to a 1,4-dioxin ring .


Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which includes 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, has been achieved through ring-closing metathesis using an efficient nitro-Grela catalyst . This process has shown excellent enantioselectivities of up to 99:1 er .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid can be represented by the InChI code: 1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) .


Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.159 g/mol .

Scientific Research Applications

Synthesis and Therapeutic Potential

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and potential therapeutic applications. Research has shown that these compounds exhibit significant anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated potency comparable to Ibuprofen in rat paw edema assays, indicating its potential as an anti-inflammatory agent (Vazquez, Rosell, & Pujol, 1996). Further studies synthesized racemic and enantiomeric forms of these compounds, comparing their anti-inflammatory properties with other agents, with some showing high activity (Vazquez, Rosell, & Pujol, 1997).

Pharmaceutical Applications and Synthesis Methods

There is considerable interest in the use of these compounds as chiral synthons for the enantiospecific synthesis of therapeutic agents. This interest is driven by the need for optically pure enantiomers in pharmaceutical applications. For example, both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable in the synthesis of drugs like (S)-doxazosin mesylate and others. However, the challenge lies in achieving high enantiomeric purity and overcoming limitations like low efficiency and accessibility of chiral resolving agents. Amidase activity from Alcaligenes faecalis subsp. parafaecalis showed promise in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Mishra, Kaur, Sharma, & Jolly, 2016).

Anticonvulsant and Antibacterial Properties

The exploration of these compounds extends into areas like anticonvulsant and antibacterial activities. Research into amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid revealed their potential as anticonvulsant agents (Arustamyan et al., 2019). Additionally, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives have been identified as potent antibacterial agents and moderate enzyme inhibitors, broadening the potential applications of these compounds in the pharmaceutical domain (Abbasi et al., 2017).

Safety And Hazards

The safety information for 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions for the study of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid could involve further exploration of its biological activities and potential applications in medicine . Additionally, more research could be conducted to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQJTGQFHIRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374511
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

CAS RN

4442-54-0
Record name 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4442-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxane-6-carboxylic Acid
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Synthesis routes and methods I

Procedure details

A solution of potassium permanganate (3.31 g) in water (100 mL) was added over 30 min to a stirred solution of 1,4-benzodioxan-6-carboxaldehyde (2.50 g) in water (40 mL) at 90° C. Stirring was continued at 90° C. for an additional 45 min and the mixture was then cooled to ambient temperature. The mixture was made basic (pH 10) with aqueous 1M KOH solution, filtered, and the filtrate was cooled in an ice-bath and acidified to pH 3 with concentrated HCl. The precipitated solid was collected by filtration, washed with water, and dried. The solid was dissolved in dichloromethane, washed with saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to furnish 2H,3H-benzo[e]1,4-dioxane-6-carboxylic acid as a white powder. A portion of this material (1.05 g) was dissolved in thionyl chloride (10 mL) and the mixture heated at 50° C. under a nitrogen atmosphere for 7 h. After cooling to room temperature, the excess thionyl chloride was removed under reduced pressure and the residue dried under high vacuum for 1 h. The solid was cooled in an ice-bath and treated with ammonium hydroxide solution (10 mL, 28-30% ammonia). The mixture was stirred at 0° C. for 5 min, and at room temperature for an additional 1 hr. The product was collected by filtration, washed with water and dried under high vacuum to provide 2H,3H-benzo[e]1,4-dioxane-6-carboxamide as a white powder. A portion of this material (0.90 g) was suspended in anhydrous dichloromethane under nitrogen and treated with oxalyl chloride (3.8 mL of a 2M solution in dichloromethane). The mixture was heated at reflux for 15 h, cooled to room temperature, and concentrated under reduced pressure. The residue was dissolved in anhydrous tetrahydrofuran (10 mL), cooled in an ice-bath, and treated with 3-iodoaniline (604 μL). The ice-bath was removed and the reaction mixture was stirred at ambient temperature for 45 min. The resulting solid was filtered, washed with dichloromethane and methanol, and dried under high vacuum to produce the title compound as a white powder.
Quantity
3.31 g
Type
reactant
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2.5 g
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100 mL
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40 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 80.1 g of calcium hypochlorite in 360 ml of water and a suspension of 6.72 g of sodium hydroxide and 56.4 g of sodium carbonate in 170 ml of water are combined and heated to 50° C. with stirring. The precipitate is removed by filtration and the solution obtained is combined with 25.0 g of 1,4-benzodioxan-6-yl-methylketone. The mixture is stirred for 15 h at 60° C., and after cooling to ambient temperature extracted with ethyl acetate. The aqueous phase is adjusted to a pH of 3 by the addition of concentrated hydrochloric acid while cooling with ice. The product precipitated is suction filtered, washed with water and dried at 90° C.
Quantity
80.1 g
Type
reactant
Reaction Step One
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Quantity
360 mL
Type
solvent
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Quantity
6.72 g
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reactant
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56.4 g
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Quantity
170 mL
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Quantity
25 g
Type
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Synthesis routes and methods IV

Procedure details

2,3-Dihydro-benzo[1,4]dioxine-6-carboxaldehyde (2.03 g, 12.4 mmol), was slurried in water (50 ml) at 80° C. Potassium permanganate (2.70 g, 17.1 mmol) as a solution in water (50 ml) was added over 1 hour. The mixture was then heated for a further 2 hours after which time the reaction mixture was basified with 10% aqueous potassium hydroxide. The resulting precipitate was removed by filtration and washed with water (2×50 ml). The combined filtrates were acidified with concentrated hydrochloric acid and the resulting solid isolated by filtration and dried under vacuum. This provided the desired compound as a white solid (1.50 g, 67%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.7 g
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50 mL
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50 mL
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
Reactant of Route 6
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

Citations

For This Compound
9
Citations
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
Number of citations: 54 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
A series of N′‐benzoheterocyclecarbonyl‐N‐tert‐butyl‐3,5‐dimethylbenzohydrazide analogues possessing a variety of substituents on the benzene rings of the benzoheterocyle …
Number of citations: 60 onlinelibrary.wiley.com
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com
Y Wang, Q Liu, S Fan, X Yang, L Ming… - Journal of separation …, 2019 - Wiley Online Library
Corn silk is a well‐known traditional Chinese medicine that has been widely used for its antidiabetic, antioxidant, antihyperlipidemic, and other effects in China for thousands of years. …
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
Number of citations: 0 search.proquest.com
S Shibata, Z Zhang, KV Korotkov, J Delarosa… - Analytical and …, 2011 - Springer
Ultrafiltration provides a generic method to discover ligands for protein drug targets with millimolar to micromolar K d , the typical range of fragment-based drug discovery. This method …
Number of citations: 14 link.springer.com
T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

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